2-Azidonicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

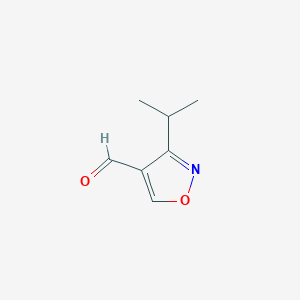

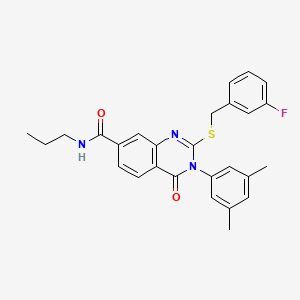

2-Azidonicotinonitrile is a chemical compound with the molecular formula C6H3N5 and a molecular weight of 145.125. It is a derivative of nicotinonitrile .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves the use of azides, which are versatile bioorthogonal reporter moieties. These are commonly used for site-specific labeling and functionalization of RNA to probe its biology . A diazotransfer reaction was established for oligoribonucleotides of different lengths and secondary structures .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that azides, which are part of the compound, are known to be highly reactive and often used as intermediates in fine organic synthesis .Applications De Recherche Scientifique

Synthesis of Chiral Compounds

2-Azidonicotinonitrile is useful in synthesizing chiral compounds. A study by Effenberger, Kremser, and Stelzer (1996) demonstrated its use in the synthesis of (S)-2-Azidonitriles, which can be further converted into (S)-2-aminonitriles and (S)-1,2-diamines. These compounds have applications in the production of chiral molecules, important in pharmaceutical synthesis and enantioselective reactions (Effenberger, Kremser, & Stelzer, 1996).

Analysis of Agricultural Products

Zhang et al. (2020) used a modified QuEChERS method, involving this compound, for the simultaneous determination of neonicotinoids and fipronils in tea. This methodology highlights its role in analytical chemistry, particularly in the analysis of agricultural products for pesticide residues (Zhang et al., 2020).

Pharmaceutical Research

In pharmaceutical research, Ibrahim et al. (2018) synthesized new nicotinonitrile and furo[2,3-b]pyridine derivatives incorporating thiophene substituent from this compound. These compounds exhibited promising cytotoxic activity against various tumor cell lines, indicating potential applications in anticancer drug development (Ibrahim et al., 2018).

Tumor Extracellular Targeting

Duan et al. (2011) investigated chitosan-based copolymers for tumor-targeting drug delivery systems, where this compound might have applications in the development of such biocompatible nanogels. This research underscores its potential role in creating targeted drug delivery mechanisms for cancer treatment (Duan et al., 2011).

Synthesis of Azo Dyes and Antimicrobial Agents

Ravi et al. (2020) utilized this compound in the synthesis of azo dyes, demonstrating its relevance in dye chemistry. The synthesized azo dyes showed potential antimicrobial activity, expanding its application into the field of antimicrobial agent development (Ravi et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

2-azidopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N5/c7-4-5-2-1-3-9-6(5)10-11-8/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLUSCPTNHMATR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N=[N+]=[N-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2680262.png)

![N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2680267.png)

![2-(ethylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2680269.png)

![2-[(Pentan-2-ylamino)methyl]phenol](/img/structure/B2680272.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2680275.png)

![2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2680278.png)